4-Cyanomethyl-2,6-dimethylpyridine
Description
4-Cyanomethyl-2,6-dimethylpyridine is a substituted pyridine derivative featuring a cyanomethyl group (-CH2CN) at the 4-position and methyl groups at the 2- and 6-positions. Pyridine derivatives are widely studied for their electronic properties, reactivity, and biological activities, which are heavily influenced by substituents. The cyanomethyl group is a polar and electron-withdrawing moiety, likely enhancing the compound’s solubility in polar solvents and reactivity in nucleophilic or cyclization reactions.
Properties
IUPAC Name |
2-(2,6-dimethylpyridin-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-5-9(3-4-10)6-8(2)11-7/h5-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXQBOOZPRXUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926609 | |
| Record name | (2,6-Dimethylpyridin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130138-46-4 | |
| Record name | (2,6-Dimethylpyridin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chloromethylpyridine Precursors
A prominent route involves 4-chloromethyl-2,6-dimethylpyridine as a precursor. This intermediate, though not directly cited in the provided sources, can be inferred from analogous syntheses. For example, 4-chloro-2,6-dimethylpyridine (CAS 3512-75-2) serves as a starting material in hydrogenation reactions to produce 2,6-lutidine. Adapting this strategy, chloromethyl derivatives could undergo nucleophilic substitution with cyanide sources (e.g., NaCN, KCN) to introduce the cyanomethyl group.
Reaction Conditions :
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
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Temperature : 80–120°C under reflux.
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Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyanide reactivity.
However, direct substitution on chloromethylpyridines is challenging due to steric hindrance from the 2,6-dimethyl groups, necessitating prolonged reaction times or elevated temperatures.
Microwave-Assisted Condensation Reactions
Cyanoacetamide-Based Synthesis
A solvent-free microwave method, adapted from the synthesis of N-substituted 4,6-dimethyl-3-cyano-2-pyridones , offers a rapid pathway. By replacing acetylacetone with 2,6-dimethyl-4-pyridone and using cyanoacetamide, the reaction could theoretically form 4-cyanomethyl-2,6-dimethylpyridine via cyclodehydration.
Optimized Parameters :
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Reactants : 2,6-Dimethyl-4-pyridone, cyanoacetamide, piperidine (catalyst).
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Microwave Power : 300–600 W.
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Duration : 10–15 minutes.
This method avoids harsh conditions but requires precise control to prevent side reactions such as over-cyanation or ring oxidation.
Catalytic Hydrogenation of Cyano-Substituted Intermediates
Pd/C-Mediated Dechlorination
Patent CN1317268C details the hydrogenation of 2,6-dimethyl-4-chloropyridine to 2,6-lutidine using Pd/C in C1–C4 alcohols. Modifying this approach, 4-cyano-2,6-dimethylpyridine could be hydrogenated to the target compound, though no direct evidence exists in the provided sources.
Hypothetical Protocol :
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Substrate : 4-Cyano-2,6-dimethylpyridine.
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Catalyst : 5% Pd/C.
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Conditions : H₂ pressure (0.1–0.2 MPa), 50–80°C.
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Outcome : Selective reduction of the nitrile to cyanomethyl is unlikely without over-hydrogenation to amine, necessitating further investigation.
Cyanoethylation via Conjugate Addition
Base-Catalyzed Alkylation
Introducing a cyanomethyl group via Michael addition to 2,6-dimethylpyridine-4-carbaldehyde represents a plausible route. Reacting the aldehyde with acrylonitrile in the presence of a strong base (e.g., NaOH) could yield the cyanomethyl derivative.
Challenges :
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Pyridine’s electron-deficient ring reduces nucleophilicity, requiring activated aldehydes or harsher conditions.
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Competing side reactions (e.g., polymerization of acrylonitrile) may lower yields.
Comparative Analysis of Methods
*Theoretical yields based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanomethyl-2,6-dimethylpyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, with nucleophiles such as ammonia or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the cyano group can produce 4-aminomethyl-2,6-dimethylpyridine.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
Applications in Organic Synthesis
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Intermediate in Pharmaceutical Synthesis
4-Cyanomethyl-2,6-dimethylpyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization, making it a versatile building block in drug development. -
Ligands in Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes are crucial in catalysis and material science. -
Synthesis of Agrochemicals
The compound is also utilized in the synthesis of agrochemicals, where it can contribute to the development of new pesticides or herbicides.- Data Table : Below is a summary of some agrochemical applications derived from pyridine compounds:
Compound Name Application Type Notes This compound Herbicide precursor Potential for broad-spectrum activity 2,6-Dimethylpyridine Insecticide precursor Used in formulations for pest control
Biological and Pharmacological Activities
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Antimicrobial Activity
Some derivatives of this compound have shown promising antimicrobial properties. These compounds can inhibit the growth of certain bacteria and fungi. -
Potential Anticancer Agents
Preliminary research indicates that pyridine derivatives may exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells.
Mechanism of Action
The mechanism by which 4-Cyanomethyl-2,6-dimethylpyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Electronic and Reactivity Profiles
- 4-Chloro-2,6-dimethylpyridine : The chloro group (-Cl) is moderately electron-withdrawing, making this compound reactive in nucleophilic aromatic substitution (SNAr) reactions. Its hazards (skin/eye irritation) necessitate careful handling .
- 4-Hydroxy-2,6-dimethylpyridine : The hydroxyl (-OH) group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. It is used in agrochemical synthesis due to its stability and accessibility .
- 4-Bromo-2,6-dimethylpyridine : Bromine’s strong electron-withdrawing nature facilitates Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl structures in medicinal chemistry .
- 4-Ethyl-2,6-dimethylpyridine : The ethyl group (-C2H5) is electron-donating, increasing the pyridine ring’s basicity. This derivative is used in coordination chemistry and catalysis .
Biological Activity
4-Cyanomethyl-2,6-dimethylpyridine is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial, anticancer, and antiviral effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 162.19 g/mol. The compound features a pyridine ring substituted with a cyanomethyl group at the 4-position and two methyl groups at the 2 and 6 positions.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies:
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of pyridine have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as a chemotherapeutic agent. Specifically, compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .
- Antiviral Effects : Recent investigations into related pyridine derivatives have shown promising antiviral activity against viruses such as SARS-CoV-2. The mechanisms often involve inhibition of viral replication and interference with viral entry into host cells .
Antimicrobial Study
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Investigation
In a study assessing the cytotoxic effects of pyridine derivatives on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), this compound showed significant dose-dependent cytotoxicity. Flow cytometry analyses revealed that treated cells exhibited increased levels of apoptosis markers, supporting its potential as an anticancer agent .
Antiviral Research
A recent investigation highlighted the antiviral properties of pyridine derivatives against SARS-CoV-2. The study found that compounds similar to this compound inhibited viral replication in vitro, suggesting its potential as a therapeutic candidate for COVID-19 treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- DNA Interaction : Its structure allows for intercalation into DNA, leading to disruption of replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cells, contributing to their cytotoxic effects.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Antiviral Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Promising |
| 3-Cyano-4,6-dimethyl-2-pyridone | High | Moderate | Limited |
| 2-Methyl-3-pyridone | Low | Significant | Moderate |
Q & A
Q. In catalytic applications, how does modifying the cyanomethyl group in this compound influence ligand-metal coordination dynamics?
- Methodological Answer : The cyanomethyl group’s strong σ-donor/weak π-acceptor character stabilizes metal centers (e.g., Pd²⁺ or Ru³⁺). Use XAS (X-ray absorption spectroscopy) to study coordination geometry. Compare catalytic activity in C–N coupling reactions with ligands lacking the cyanomethyl group. Steric maps (Cone Angle calculations) correlate ligand bulkiness with turnover frequency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
